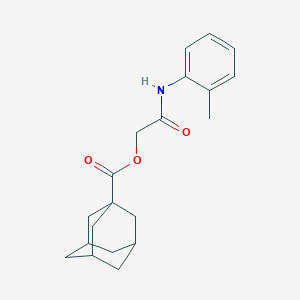![molecular formula C23H19N3O5S B305754 N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305754.png)
N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide, also known as BZML, is a chemical compound that has been synthesized for scientific research purposes. BZML is a thiazolidinone derivative that has shown potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide exerts its anticancer effects by inducing oxidative stress and DNA damage in cancer cells. N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to increase the production of reactive oxygen species (ROS) and decrease the activity of antioxidant enzymes in cancer cells. This leads to an accumulation of ROS, which can cause DNA damage and ultimately result in cell death.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer effects, N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have anti-inflammatory and antioxidant properties. N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is that it has shown potent anticancer activity in vitro and in vivo. This makes it a promising candidate for further development as an anticancer agent. However, one limitation of N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is that its mechanism of action is not fully understood. This makes it difficult to optimize its efficacy and minimize potential side effects.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One direction is to further elucidate its mechanism of action. This could help to optimize its efficacy and minimize potential side effects. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to determine the safety and toxicity of N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in vivo. Overall, N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has shown promising potential as an anticancer agent and warrants further investigation.
Métodos De Síntesis
N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide can be synthesized using a multi-step reaction process. The first step involves the condensation of 2,4-thiazolidinedione with 2,3-dimethylindole-3-carbaldehyde to form a Schiff base intermediate. The Schiff base is then reacted with 1,3-benzodioxole-5-carboxylic acid hydrazide in the presence of acetic anhydride to form N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. The final product is obtained in high yield and purity through recrystallization.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide inhibits cell proliferation and induces apoptosis in a variety of cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been shown to inhibit tumor growth in mice models of breast cancer and colon cancer.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
Fórmula molecular |
C23H19N3O5S |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(1,2-dimethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C23H19N3O5S/c1-13-16(15-5-3-4-6-17(15)25(13)2)10-20-22(28)26(23(29)32-20)11-21(27)24-14-7-8-18-19(9-14)31-12-30-18/h3-10H,11-12H2,1-2H3,(H,24,27)/b20-10- |
Clave InChI |
XQGRXDCOLAMDRJ-JMIUGGIZSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)

![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)






![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)